molecular formula C22H28N2O2 B13402873 2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

Cat. No.: B13402873
M. Wt: 352.5 g/mol
InChI Key: RNWGEJLGENQJBU-UHFFFAOYSA-N
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Description

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide typically involves the condensation of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the amide bond . The process may also involve intermediate steps such as the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or piperidine rings, leading to a wide range of derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: The parent compound, widely used in medical settings for pain management.

    Carfentanil: A highly potent analogue used primarily in veterinary medicine.

    Alfentanil: A shorter-acting analogue used in anesthesia.

    Sufentanil: Another potent analogue used in anesthesia and pain management.

Uniqueness

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is unique due to its specific structural modifications, which may impart distinct pharmacological properties compared to other fentanyl analogues. These modifications can affect its potency, receptor binding affinity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H28N2O2/c1-18(25)22(26)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,18,21,25H,12-17H2,1H3

InChI Key

RNWGEJLGENQJBU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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